1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose
Brand Name: Vulcanchem
CAS No.: 58381-23-0
VCID: VC0014893
InChI: InChI=1S/C28H30O6/c1-21(29)33-28-27(32-19-24-15-9-4-10-16-24)26(31-18-23-13-7-3-8-14-23)25(34-28)20-30-17-22-11-5-2-6-12-22/h2-16,25-28H,17-20H2,1H3/t25-,26-,27-,28?/m1/s1
SMILES: CC(=O)OC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Molecular Formula: C28H30O6
Molecular Weight: 462.5 g/mol

1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose

CAS No.: 58381-23-0

Reference Standards

VCID: VC0014893

Molecular Formula: C28H30O6

Molecular Weight: 462.5 g/mol

1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose - 58381-23-0

CAS No. 58381-23-0
Product Name 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose
Molecular Formula C28H30O6
Molecular Weight 462.5 g/mol
IUPAC Name [(3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl] acetate
Standard InChI InChI=1S/C28H30O6/c1-21(29)33-28-27(32-19-24-15-9-4-10-16-24)26(31-18-23-13-7-3-8-14-23)25(34-28)20-30-17-22-11-5-2-6-12-22/h2-16,25-28H,17-20H2,1H3/t25-,26-,27-,28?/m1/s1
Standard InChIKey CPWPSDGLXXKBKZ-STQJPMTFSA-N
Isomeric SMILES CC(=O)OC1[C@@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
SMILES CC(=O)OC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Canonical SMILES CC(=O)OC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Synonyms 2,3,5-Tris-O-(phenylmethyl)-D-ribofuranose Acetate;
PubChem Compound 14131030
Last Modified Nov 11 2021
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